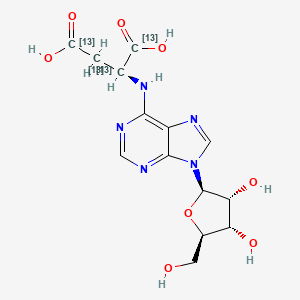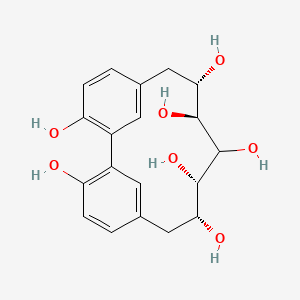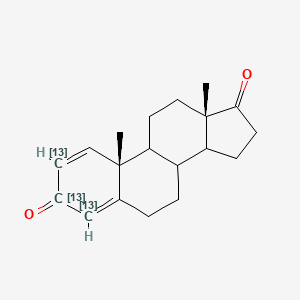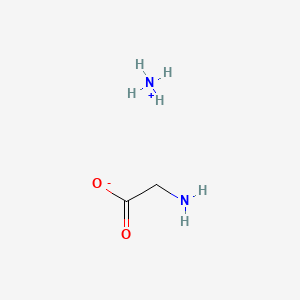
N6-Succinyl Adenosine-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Succinyl Adenosine-13C4 is a labeled isotope of N6-Succinyl Adenosine, a biochemical compound involved in the transfer of fatty acids across membranes. It is used in various scientific research applications, particularly in metabolic research, environmental studies, and clinical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Succinyl Adenosine-13C4 involves the incorporation of carbon-13 isotopes into the molecular structure of N6-Succinyl Adenosine. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the carbon-13 atoms at specific positions within the molecule. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes rigorous quality control measures to verify the isotopic purity and chemical integrity of the final product. The production facilities are equipped with advanced analytical instruments to monitor the synthesis process and ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N6-Succinyl Adenosine-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like methanol or DMSO to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen atoms, while reduction reactions may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
N6-Succinyl Adenosine-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in clinical diagnostics to detect and monitor metabolic disorders, particularly adenylosuccinase deficiency.
Industry: Applied in environmental studies to detect pollutants and assess environmental impact
Mechanism of Action
The mechanism of action of N6-Succinyl Adenosine-13C4 involves its interaction with specific molecular targets and pathways. The compound acts as a biochemical marker for adenylosuccinase deficiency, a genetic defect in purine de novo synthesis. It is involved in the dephosphorylation of intracellular adenylosuccinic acid by cytosolic 5-nucleotidase, leading to the formation of succinyladenosine .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Inosine: Another purine nucleoside with similar biochemical properties.
Succinyladenosine: The non-labeled form of N6-Succinyl Adenosine-13C4, used as a biochemical marker for adenylosuccinase deficiency
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and analysis in metabolic studies. This isotopic labeling provides a distinct advantage in research applications, enabling detailed investigation of biochemical pathways and metabolic processes.
Properties
Molecular Formula |
C14H17N5O8 |
|---|---|
Molecular Weight |
387.28 g/mol |
IUPAC Name |
(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino](1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1/i1+1,5+1,7+1,14+1 |
InChI Key |
VKGZCEJTCKHMRL-UFMSXCSNSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[13C@@H]([13CH2][13C](=O)O)[13C](=O)O |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)



![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
